![molecular formula C9H11N3OS B4891838 4-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B4891838.png)
4-{[(methylamino)carbonothioyl]amino}benzamide
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Overview
Description
4-{[(methylamino)carbonothioyl]amino}benzamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative. It was initially developed as a potential antidepressant, but its psychoactive effects led to its classification as a Schedule I drug in the United States. Despite its illicit status, 4-MTA has been the subject of scientific research due to its potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of 4-MTA is not fully understood. However, it is believed to act as a serotonin releaser and reuptake inhibitor. This means that it increases the release of serotonin in the brain and prevents its reuptake, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased energy, and decreased appetite. However, 4-MTA has been shown to have a higher affinity for serotonin receptors than other amphetamines, which could make it more effective in the treatment of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 4-MTA in lab experiments is its relatively simple synthesis method. Additionally, its high affinity for serotonin receptors makes it a useful tool for studying the role of serotonin in the brain. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments.
Future Directions
There are several potential future directions for research on 4-MTA. One area of interest is its potential use as an antidepressant. Studies have shown that it has a high affinity for serotonin receptors, which suggests that it may be effective in treating depression. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic uses of 4-MTA and its mechanism of action.
Synthesis Methods
The synthesis of 4-MTA involves the reaction of 4-aminobenzamide with methyl isothiocyanate. The resulting compound is then methylated using formaldehyde and formic acid to yield 4-MTA. The synthesis of 4-MTA is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
4-MTA has been the subject of scientific research due to its potential therapeutic uses. Studies have shown that 4-MTA has a high affinity for serotonin receptors, which suggests that it may have antidepressant properties. Additionally, 4-MTA has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(methylcarbamothioylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-11-9(14)12-7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13)(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSVZZCUINUPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamothioylamino)benzamide |
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